2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid
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Overview
Description
2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]thiophene core with a difluoromethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid typically involves the construction of the thieno[2,3-b]thiophene core followed by the introduction of the difluoromethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Medicine: Its structural features make it a candidate for the development of pharmaceuticals with various therapeutic effects.
Industry: The compound’s properties make it useful in the development of materials for electronic devices, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and binding affinity to its targets. The thieno[2,3-b]thiophene core can facilitate interactions with biological macromolecules through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Thieno[2,3-b]thiophene: A simpler analog without the difluoromethyl and carboxylic acid groups.
Thieno[3,2-b]thiophene: An isomer with a different arrangement of the thiophene rings.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with two fused thiophene rings, offering different electronic properties.
Uniqueness: 2-(Difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical and biological properties. The carboxylic acid group also provides a handle for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
2-(difluoromethyl)thieno[2,3-b]thiophene-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2S2/c9-6(10)4-1-3-2-5(7(11)12)14-8(3)13-4/h1-2,6H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHMIFHHWCGAEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=C(S2)C(=O)O)C(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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